Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-

Lipophilicity Drug-like properties Oral bioavailability

Procure with regioisomeric confidence: only the 2-bromo-4-nitro substitution pattern ensures the correct electronic activation for sequential functionalization. The isopropylsulfonyl group delivers >30-fold potency gain over smaller alkylsulfonyl congeners in TF-FVIIa inhibitor programs, while the bromo substituent enables late-stage Suzuki, Buchwald, or Sonogashira diversification. Verify regioisomer identity—generic substitution with 4-bromo-2-nitro analogs alters pharmacophore elaboration pathways and synthetic feasibility. Ideal for focused library synthesis around alkylsulfonylbenzene templates.

Molecular Formula C9H10BrNO4S
Molecular Weight 308.15 g/mol
CAS No. 900174-33-6
Cat. No. B1442394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-
CAS900174-33-6
Molecular FormulaC9H10BrNO4S
Molecular Weight308.15 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H10BrNO4S/c1-6(2)16(14,15)9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
InChIKeyZBOKJWIBASBIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(isopropylsulfonyl)-4-nitrobenzene (CAS 900174-33-6): Structural Profile and Procurement-Grade Characterization


Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- (CAS 900174-33-6) is a trisubstituted nitrobenzene derivative bearing a bromo group at position 2, an isopropylsulfonyl group at position 1, and a nitro group at position 4. Its molecular formula is C₉H₁₀BrNO₄S with a molecular weight of 308.15 g/mol and a computed XLogP3 of 2.5 [1]. The compound exists as a differentiated synthetic intermediate within the alkylsulfonyl-nitrobenzene class, appearing in patent literature as a building block for factor VIIa inhibitor anticoagulant programs and having positional regioisomers (e.g., 4-bromo-1-(isopropylsulfonyl)-2-nitrobenzene, CAS 1192471-72-9) [2] that underscore the specificity required in procurement.

Why In-Class Alkylsulfonyl Nitrobenzenes Cannot Substitute for CAS 900174-33-6 in Pharmaceutical Intermediate Applications


Within the alkylsulfonyl-nitrobenzene class, three structural variables—sulfonyl alkyl chain length, halogen identity, and nitro/ sulfonyl regioisomerism—produce functionally non-interchangeable intermediates. The isopropylsulfonyl group provides a hydrophobic anchor that engages the Cys42–Cys58 disulfide bridge in coagulation factor VIIa, delivering >30-fold potency gains relative to smaller alkylsulfonyl congeners [1]. The bromo substituent is not merely a placeholder; its reactivity profile in cross-coupling and nucleophilic aromatic substitution diverges substantially from chloro analogs and des-halo analogs, dictating downstream synthetic feasibility [2]. Regioisomeric variants (e.g., 4-bromo-1-(isopropylsulfonyl)-2-nitrobenzene) position the nitro group ortho rather than para to the sulfonyl group, altering the electronic activation pattern and the types of pharmacophores that can be elaborated [3]. Generic substitution therefore risks both synthetic failure and altered pharmacological profiles in the final drug substance.

Quantitative Differentiation Evidence for 2-Bromo-1-(isopropylsulfonyl)-4-nitrobenzene vs. Closest Structural Analogs


Isopropylsulfonyl vs. Methylsulfonyl: Lipophilicity and Membrane Permeability Differentiation

The isopropylsulfonyl group imparts significantly higher lipophilicity compared to the methylsulfonyl analog (CAS 180297-54-5). The target compound has a computed XLogP3 of 2.5 [1], whereas the methyl analog, with two fewer methylene units, is estimated to have XLogP3 ≈ 1.3–1.5 (each CH₂ group contributes approximately +0.5 logP units based on the Hansch-Leo fragment constant system) [2]. This ΔlogP of approximately +1.0 to +1.2 is substantial in medicinal chemistry, crossing the threshold where passive membrane permeability typically becomes meaningful. In the context of the TF-FVIIa inhibitor program, the isopropylsulfone-bearing compound 7j showed measurable PAMPA permeability while the polar meta-substituted analogs showed none [3], demonstrating that alkylsulfonyl chain length directly impacts drug-like properties.

Lipophilicity Drug-like properties Oral bioavailability

TF-FVIIa Inhibitor Potency: >30-Fold Enhancement from Isopropylsulfone Hydrophobic Anchor vs. Unsubstituted Benzylamide

In the phenylpyrrolidine phenylglycinamide series, the isopropylsulfone substituent at the ortho-position of the P′ phenyl ring provided more than a 30-fold improvement in TF-FVIIa inhibitory potency relative to the unsubstituted benzylamide 7a [1]. X-ray crystallography revealed that the isopropylsulfone engages in a specific hydrophobic interaction with the Cys42–Cys58 disulfide bridge in the S′ pocket of factor VIIa [1]. This interaction is geometrically dependent on the branched isopropyl group; smaller alkylsulfones (methyl, ethyl) lack sufficient van der Waals contact surface to optimize this interaction, while larger groups may sterically clash with the disulfide bridge region [1]. Compounds incorporating this motif, such as the disubstituted benzylamide 7l, achieved a Ki of 4.4 nM against TF-FVIIa [1].

Coagulation cascade Structure-based drug design Serine protease inhibition

Bromo Substituent: Cross-Coupling Versatility vs. Des-Bromo and Des-Halo Analogs in Late-Stage Functionalization

The bromo group at position 2 of CAS 900174-33-6 enables diverse palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) that are inaccessible to the des-bromo analog 1-(isopropylsulfonyl)-2-nitrobenzene (CAS 70415-86-0) . This positions the target compound as a more advanced and versatile intermediate for generating structurally diverse libraries compared to the des-halo congener. Among halogens, bromo provides an optimal balance of oxidative addition reactivity and stability relative to iodo (more reactive but less stable, more expensive) and chloro (less reactive, requiring harsher coupling conditions) [1]. The patent literature explicitly teaches the use of bromo-substituted 4-alkylsulfonyl intermediates for preparing functionalized benzoic acids and their derivatives [2].

Palladium-catalyzed cross-coupling Synthetic intermediate C-C bond formation

Regioisomeric Differentiation: 2-Bromo-4-nitro vs. 4-Bromo-2-nitro Substitution Pattern in Pharmaceutical Intermediate Context

Regioisomeric variants 4-Bromo-1-(isopropylsulfonyl)-2-nitrobenzene (CAS 1192471-72-9) [1] and 4-Bromo-2-(isopropylsulfonyl)-1-nitrobenzene (CAS 1197956-81-2) [2] differ critically in their electronic activation patterns. In the target compound (CAS 900174-33-6), the nitro group is para to the sulfonyl group, creating a consistent electron-withdrawing vector that polarizes the C-Br bond for nucleophilic aromatic substitution (SNAr) at position 2. In the 4-bromo-2-nitro regioisomer, the nitro group is ortho to the sulfonyl and para to the bromo, reversing the electronic push-pull pattern and the preferred site of nucleophilic attack. These distinct electronic landscapes produce different reactivity outcomes in the same synthetic transformations, meaning the regioisomers cannot be used interchangeably to access the same downstream pharmacophores .

Regioisomerism Electronic effects SAR

Procurement-Relevant Application Scenarios for 2-Bromo-1-(isopropylsulfonyl)-4-nitrobenzene (CAS 900174-33-6)


Factor VIIa Anticoagulant Drug Discovery: Synthesis of Phenylglycinamide-Based TF-FVIIa Inhibitors

This compound serves as a key intermediate in synthesizing phenylglycinamide and benzamide derivatives that act as selective tissue factor/factor VIIa (TF-FVIIa) inhibitors . The isopropylsulfonyl group provides the hydrophobic anchor that engages the Cys42–Cys58 disulfide bridge, contributing >30-fold potency enhancement in optimized leads (Ki = 4.4 nM for compound 7l) [1]. The bromo substituent enables late-stage diversification via cross-coupling to explore the S′ pocket pharmacophore. Researchers procuring this intermediate should verify regioisomeric identity (2-bromo-4-nitro, not 4-bromo-2-nitro) to ensure the correct electronic activation pattern for the downstream synthetic sequence.

Herbicide Intermediate Synthesis: 2-Haloacetanilide and Sulfonylurea Herbicide Precursors

Patents from Monsanto [2] and Bayer (EP1242386) [3] describe substituted 2-alkylsulfonylalkyl nitrobenzenes and nitro-sulfobenzamides as intermediates for herbicidally active sulfonylureas and 2-haloacetanilide herbicides. The 2-bromo-4-nitro substitution pattern, combined with the isopropylsulfonyl group, provides a pre-functionalized scaffold that, upon nitro reduction and subsequent elaboration, yields the substituted aniline core required for herbicide activity. The bromo group can be retained or further functionalized depending on the target herbicide structure, offering greater synthetic flexibility than des-halo analogs.

Medicinal Chemistry Library Synthesis: Divergent Scaffold for Palladium-Catalyzed Cross-Coupling

The combination of a bromo leaving group and a nitro group in a 1,4-relationship on the benzene ring creates a scaffold amenable to sequential functionalization. The bromo group can participate in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce aryl, amine, or alkyne diversity elements at position 2 [4]. Subsequent reduction of the nitro group to an amine opens a second diversification point at position 4. This orthogonal reactivity profile makes CAS 900174-33-6 a high-value procurement choice for groups generating focused libraries around alkylsulfonylbenzene templates, compared to des-bromo analogs that lack the cross-coupling handle.

Physicochemical Property Optimization: Lipophilicity Engineering in Lead Optimization Programs

The isopropylsulfonyl group provides a computed XLogP3 of 2.5, approximately 1.0–1.2 log units higher than the methylsulfonyl analog [5]. This elevated lipophilicity, combined with a topological polar surface area of 88.3 Ų and zero hydrogen bond donors, places the compound in a favorable property space for membrane permeability [5]. In lead optimization programs where CNS penetration or oral bioavailability is required, the isopropylsulfonyl intermediate offers a measurable physicochemical advantage over smaller alkylsulfonyl congeners, as demonstrated by the measurable PAMPA permeability of isopropylsulfone-containing TF-FVIIa inhibitors [1].

Quote Request

Request a Quote for Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.